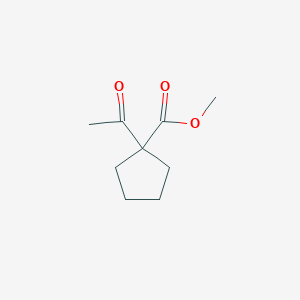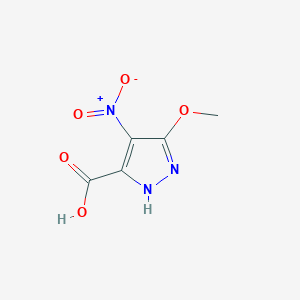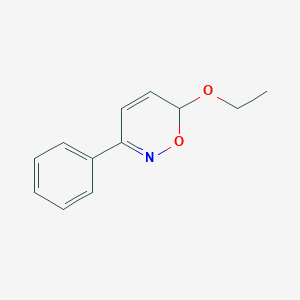
1-(3-(2-((2-Methoxyphenoxy)methyl)-3-thiazolidinyl)-1,3-dioxopropyl)-4-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(2-((2-Methoxyphenoxy)methyl)-3-thiazolidinyl)-1,3-dioxopropyl)-4-methylpiperazine is a chemical compound that has been widely used in scientific research. It is commonly referred to as MPTP and is a thiazolidinedione derivative. The compound has been shown to have various biochemical and physiological effects and has been used in a range of scientific studies.
作用機序
MPTP works by activating the peroxisome proliferator-activated receptor gamma (PPARγ) pathway. This pathway is involved in the regulation of glucose and lipid metabolism, as well as inflammation. MPTP has been shown to activate PPARγ, leading to improved insulin sensitivity, reduced inflammation, and decreased oxidative stress.
生化学的および生理学的効果
MPTP has been shown to have various biochemical and physiological effects. It has been shown to improve insulin sensitivity and glucose metabolism, reduce inflammation, and decrease oxidative stress. Additionally, MPTP has been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit tumor growth and induce apoptosis in cancer cells.
実験室実験の利点と制限
One advantage of using MPTP in lab experiments is its ability to modulate various biological pathways, making it a useful tool for studying the effects of these pathways on disease states. Additionally, MPTP has been shown to have relatively low toxicity, making it a safe compound to use in lab experiments. However, one limitation of using MPTP is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research involving MPTP. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease. Studies have shown that MPTP can induce Parkinson's-like symptoms in animal models, making it a useful tool for studying the underlying mechanisms of the disease. Additionally, MPTP has been shown to have anti-cancer properties, and further research could explore its potential use in cancer treatment. Finally, future studies could investigate the potential use of MPTP in the treatment of other diseases such as obesity and cardiovascular disease.
合成法
The synthesis of MPTP involves the reaction of 2-(2-methoxyphenoxy)acetaldehyde with 3-(4-methylpiperazin-1-yl)propionic acid, followed by the addition of thioacetic acid and sodium borohydride. This results in the formation of the thiazolidine ring and the final product, MPTP.
科学的研究の応用
MPTP has been used in a range of scientific studies due to its ability to modulate various biological pathways. It has been shown to have anti-inflammatory and antioxidant properties, and has been used in studies related to diabetes, cancer, and neurodegenerative diseases.
特性
CAS番号 |
161364-73-4 |
|---|---|
製品名 |
1-(3-(2-((2-Methoxyphenoxy)methyl)-3-thiazolidinyl)-1,3-dioxopropyl)-4-methylpiperazine |
分子式 |
C19H27N3O4S |
分子量 |
393.5 g/mol |
IUPAC名 |
1-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-3-(4-methylpiperazin-1-yl)propane-1,3-dione |
InChI |
InChI=1S/C19H27N3O4S/c1-20-7-9-21(10-8-20)17(23)13-18(24)22-11-12-27-19(22)14-26-16-6-4-3-5-15(16)25-2/h3-6,19H,7-14H2,1-2H3 |
InChIキー |
GLXZJJACNCEAGB-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)CC(=O)N2CCSC2COC3=CC=CC=C3OC |
正規SMILES |
CN1CCN(CC1)C(=O)CC(=O)N2CCSC2COC3=CC=CC=C3OC |
同義語 |
1-[2-[(2-methoxyphenoxy)methyl]thiazolidin-3-yl]-3-(4-methylpiperazin- 1-yl)propane-1,3-dione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-tert-butylphenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B61591.png)
![Tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate](/img/structure/B61593.png)
![2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B61596.png)
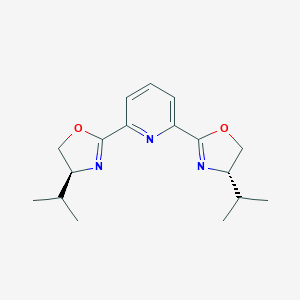
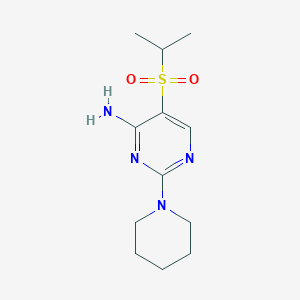
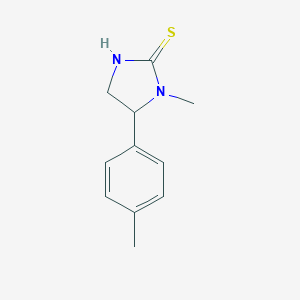
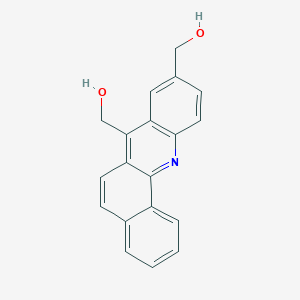
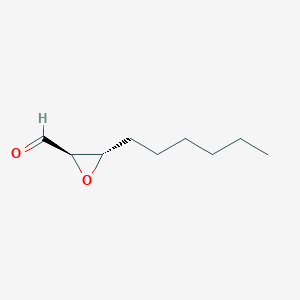
![2-[2-(2-methoxyphenyl)phenyl]acetic Acid](/img/structure/B61613.png)
![Ethyl 2-[3-(2-methoxyphenyl)phenyl]acetate](/img/structure/B61614.png)
